2-deoxy-2-fluoro-D-galactopyranose
Description
Significance of Fluorinated Carbohydrates as Biochemical Probes in Glycosylation and Glycolysis Studies
Fluorinated carbohydrates are indispensable tools in glycoscience, offering unique advantages for studying the intricate roles of sugars in biological systems. The introduction of a fluorine atom, a bioisostere of a hydroxyl group, imparts distinctive physicochemical properties that make these sugar analogs powerful biochemical probes.
The substitution of a hydroxyl group with fluorine, a process known as deoxyfluorination, leads to several key changes. soton.ac.uk The carbon-fluorine (C-F) bond is highly polarized due to fluorine's high electronegativity, which can influence the electron density of the entire carbohydrate structure. soton.ac.ukbohrium.com Unlike a hydroxyl group, the monovalent fluorine atom cannot act as a hydrogen bond donor, rendering the C-F group more hydrophobic. soton.ac.uk These modifications can significantly impact a carbohydrate's stability, reactivity, and interactions with proteins. soton.ac.uknih.gov
One of the most significant consequences of fluorination is the increased stability of the glycosidic bond. soton.ac.uk The strong inductive effect of the fluorine atom makes the formation of the oxocarbenium ion, a key intermediate in glycosidic bond cleavage, more difficult. soton.ac.uk This enhanced stability makes fluorinated carbohydrates valuable for studying enzyme mechanisms and designing enzyme inhibitors. nih.gov
Furthermore, the fluorination of carbohydrates has been a key strategy to enhance their enzymatic and chemical stability and to decrease their hydrophilicity, making this modification attractive for drug discovery. bohrium.com These properties allow for the development of probes to investigate protein-carbohydrate interactions and to design mechanism-based inhibitors. nih.gov The use of fluorine-containing sugars as inhibitors and chemical probes has been instrumental in advancing our understanding of glycosyltransferases and glycosidases. bohrium.comresearchgate.net
Overview of 2-Deoxy-2-fluoro-D-galactopyranose within the Deoxyfluoro Sugar Analogue Class
This compound (2-FDGal) is a specific member of the deoxyfluoro sugar analogue class, where the hydroxyl group at the C-2 position of D-galactose is replaced by a fluorine atom. nih.gov This seemingly minor alteration has profound effects on its biological activity, making it a potent tool for studying galactose metabolism and N-linked glycosylation.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H11FO5 | nih.gov |
| Molecular Weight | 182.15 g/mol | nih.gov |
| Synonyms | 2-deoxy-2-fluoro-D-galactose, dGalF | nih.gov |
Research has shown that 2-FDGal can act as a powerful inhibitor of protein N-glycosylation. nih.govnih.gov When introduced to cells, it is metabolized to form UDP-2-deoxy-2-fluoro-D-galactose (UDP-dGalF). nih.gov This analog then interferes with the normal glycosylation pathway. Studies in rat hepatocytes and human monocytes have demonstrated that 2-FDGal is a more effective inhibitor of N-glycosylation than its non-fluorinated counterpart, 2-deoxy-D-galactose. nih.gov This inhibition is not due to a depletion of UTP, a common side effect of some sugar analogs, but rather due to the direct action of the fluorinated metabolites. nih.gov
The radioactive isotope fluorine-18 (B77423) can be incorporated into 2-FDGal to create 2-deoxy-2-[18F]fluoro-D-galactose ([18F]FDGal). This radiolabeled version has shown potential as a tracer for positron emission tomography (PET) to measure galactose metabolism in the liver. nih.gov Studies have shown high uptake of [18F]FDGal in the liver, which can be reduced by the administration of D-galactose, indicating its specific uptake and metabolism through the galactose pathway. nih.gov
In essence, 2-FDGal serves as a valuable molecular probe, allowing researchers to dissect the complex processes of glycosylation and galactose metabolism with a level of precision not achievable with its natural counterpart.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5R,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXUVYAZINUVJD-GASJEMHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)F)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Deoxy 2 Fluoro D Galactopyranose and Its Analogues
Chemical Synthesis Approaches
Chemical synthesis provides versatile routes to 2-deoxy-2-fluoro-D-galactopyranose and its analogues, allowing for a high degree of control over stereochemistry and the introduction of various functional groups.
Stereoselective Pyranose Synthesis (e.g., Reaction of Glycals with Acetyl Hypofluorite)
A rapid and highly stereoselective method for synthesizing 2-deoxy-2-fluoro-D-hexopyranoses involves the reaction of glycals with acetyl hypofluorite (B1221730). rsc.org For instance, the reaction of tri-O-acetyl-D-galactal with acetyl hypofluorite at -78 °C yields 1,3,4,6-tetra-O-acetyl-2-deoxy-2-fluoro-α-D-galactopyranose in high yield within a short reaction time. rsc.org This method is notable for its efficiency and high stereoselectivity, providing a direct route to the desired 2-fluoro-galacto configuration. rsc.orgcore.ac.uk
The reaction of [¹⁸F]F₂ with D-glucal in water has also been explored, which after hydrolysis, produces a mixture of 2-fluoro-2-deoxy-D-glucose (2-FDG) and 2-fluoro-2-deoxy-D-mannose (2-FDM). nih.gov The use of acetyl [¹⁸F]hypofluorite, generated from [¹⁸F]F₂ and sodium acetate (B1210297) trihydrate, with the appropriate glycal in a suitable solvent, followed by hydrolysis, can lead to [¹⁸F]2-FDG with high radiochemical purity. nih.govnih.gov These approaches highlight the utility of electrophilic fluorinating agents in the synthesis of 2-deoxy-2-fluoro sugars from glycal precursors. nih.govnih.govmdpi.comnih.gov
| Starting Material | Reagent | Product | Key Features | Reference |
|---|---|---|---|---|
| Tri-O-acetyl-D-galactal | Acetyl hypofluorite | 1,3,4,6-tetra-O-acetyl-2-deoxy-2-fluoro-α-D-galactopyranose | Rapid, high yield (78-84%), stereoselective | rsc.org |
| D-Glucal | [¹⁸F]F₂ in water, then hydrolysis | Mixture of [¹⁸F]2-FDG and [¹⁸F]2-FDM | Mild conditions, produces isomers | nih.gov |
| Appropriate glycal | Acetyl [¹⁸F]hypofluorite, then hydrolysis | [¹⁸F]2-FDG | High radiochemical purity (95%) | nih.govnih.gov |
Synthesis of Deoxyfluoro Aminosugar Derivatives (e.g., 2-amino-2,6-dideoxy-6-fluoro-D-galactose)
The synthesis of deoxyfluoro aminosugar derivatives, such as 2-amino-2,6-dideoxy-6-fluoro-D-galactose, often involves the selective fluorination of suitably protected amino sugar precursors. researchgate.netcdnsciencepub.com One approach involves the nucleophilic displacement of a mesyloxy group with fluoride (B91410). For example, derivatives of 2-amino-2,6-dideoxy-6-fluoro-D-galactose can be obtained from the corresponding 6-fluoro-4-mesylate intermediate by nucleophilic displacement with a benzoate (B1203000) anion, followed by deprotection. researchgate.netcdnsciencepub.com
Another strategy for creating these complex molecules is through a de novo synthesis starting from simpler, non-carbohydrate precursors. For instance, D-fucosamine (2-amino-2,6-dideoxy-D-galactose) and its analogs have been synthesized from L-Garner aldehyde. nih.gov This method relies on a chelation-controlled organometallic addition and an anti-selective dihydroxylation to establish the required stereochemistry. nih.gov Furthermore, syntheses of 2-amino-2,6-dideoxy-D-galactose have been achieved from derivatives of 2-amino-2-deoxy-D-galactose by converting the primary 6-hydroxy group to a 6-O-p-tolylsulfonyloxy compound, followed by replacement with iodide and subsequent hydrogenolysis. electronicsandbooks.com Automated continuous flow systems have also been developed for the production of protected 2,6-dideoxy and 3-amino-2,3,6-trideoxy monosaccharide building blocks. nih.gov
The introduction of fluorine at various positions of N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-galactosamine (GalNAc) has been achieved through nucleophilic fluorination and azidolysis of dianhydro derivatives. beilstein-journals.orgnih.govbeilstein-archives.orgbeilstein-journals.org The resulting fluorinated 1,6-anhydro-2-azidohexopyranoses can be converted to thioglycosides, which are valuable intermediates for further modifications, including deoxyfluorination at C6. nih.govbeilstein-archives.orgbeilstein-journals.org
Selective Derivatization Strategies for D-Galactose
Selective derivatization of D-galactose is a key strategy for the synthesis of 2-deoxy-2-fluoro-D-galactose. These methods often involve the protection of most hydroxyl groups, followed by the activation of the C2 hydroxyl for nucleophilic fluorination. For instance, a multi-step synthesis can be employed, starting with the protection of D-galactose, followed by the introduction of a good leaving group at the C2 position, which is then displaced by a fluoride ion.
One such approach involves the treatment of a protected D-glucopyranoside derivative, methyl 2,3-di-O-benzyl-4-O-mesyl-6-O-trityl-α-D-glucopyranoside, with tetra-n-butylammonium fluoride. researchgate.net This results in the displacement of the equatorial mesyloxy group at C4 with fluoride, leading to a 4-deoxy-4-fluoro-D-galactose derivative. researchgate.net Subsequent deprotection steps then yield the final product. researchgate.net Another method involves the nucleophilic fluorination of talose triflate to produce 2-[¹⁸F]fluoro-2-deoxy-D-galactose (FDGal), a tracer for positron emission tomography (PET). nih.gov This synthesis is amenable to automation using commercial synthesizers. nih.gov
Chemoenzymatic Synthesis Protocols
Chemoenzymatic methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to provide efficient routes to complex carbohydrates and their derivatives.
Preparation of Uridine (B1682114) 5'-(2-Deoxy-2-fluoro-D-galactopyranosyl Diphosphate) (UDP-2-Deoxy-2-fluoro-D-galactose)
Uridine 5'-diphospho-(2-deoxy-2-fluoro)galactose (UDP-2FGal) has been successfully prepared using a chemoenzymatic approach. nih.govresearchgate.net This method typically involves the enzymatic phosphorylation of 2-deoxy-2-fluoro-D-galactose to its 1-phosphate derivative, followed by the coupling with UTP, catalyzed by a pyrophosphorylase. nih.govresearchgate.net The resulting UDP-2FGal is a valuable tool for studying galactosyltransferases, acting as a competitive inhibitor. nih.gov
The in situ preparation of UDP-2-deoxy-D-galactose (UDP-2D-Gal) from 2-deoxyglucose 6-phosphate has also been described. justia.com This one-pot process involves the isomerization of 2-deoxyglucose 6-phosphate to 2-deoxyglucose 1-phosphate, which is then reacted with UTP in the presence of UDP-glucose pyrophosphorylase to form UDP-2-deoxyglucose. justia.com Subsequent epimerization by UDP-galactose 4-epimerase yields UDP-2D-Gal. justia.com
Enzymatic Synthesis of Anomeric Phosphates (e.g., 2-Deoxy-2-fluoro-D-galactose 1-phosphate)
The enzymatic synthesis of anomeric phosphates is a crucial step in the chemoenzymatic production of nucleotide sugars. 2-Deoxy-2-fluoro-D-galactose 1-phosphate is a key intermediate in the synthesis of UDP-2FGal. nih.govresearchgate.net This phosphorylated sugar can be produced by the action of a suitable kinase on 2-deoxy-2-fluoro-D-galactose. The metabolism of 2-deoxy-2-fluoro-D-galactose in vivo leads to the formation of 2-deoxy-2-fluoro-D-galactose 1-phosphate as a primary metabolite. nih.gov
The synthesis of related anomeric phosphates, such as 2-deoxy-2-fluoro-β-D-arabinofuranosyl phosphate (B84403) derivatives, has also been described, highlighting the general utility of this approach for creating building blocks for nucleoside synthesis. nih.govresearchgate.net
| Enzyme Class | Substrate | Product | Significance | Reference |
|---|---|---|---|---|
| Kinase | 2-Deoxy-2-fluoro-D-galactose | 2-Deoxy-2-fluoro-D-galactose 1-phosphate | Key intermediate for UDP-2FGal synthesis | nih.govresearchgate.netnih.gov |
| Pyrophosphorylase | 2-Deoxy-2-fluoro-D-galactose 1-phosphate, UTP | UDP-2-Deoxy-2-fluoro-D-galactose | Final step in UDP-sugar synthesis | nih.govresearchgate.net |
| Phosphoglucomutase | 2-Deoxyglucose 6-phosphate | 2-Deoxyglucose 1-phosphate | Initial step in one-pot UDP-2D-Gal synthesis | justia.com |
| UDP-galactose 4-epimerase | UDP-2-deoxyglucose | UDP-2-deoxy-D-galactose | Epimerization to the galactose form | justia.com |
Radiosynthesis of 2-[¹⁸F]Fluoro-2-deoxy-D-galactopyranose ([¹⁸F]FDGal)
The galactose analogue 2-[¹⁸F]fluoro-2-deoxy-D-galactose ([¹⁸F]FDGal) is a significant radiotracer for positron emission tomography (PET), particularly for evaluating liver function and disease. nih.govnih.gov Its production involves the introduction of the positron-emitting isotope fluorine-18 (B77423) into the galactose molecule.
Nucleophilic Fluorination Routes (e.g., from Talose Triflate)
A common and viable method for producing [¹⁸F]FDGal for routine clinical use is through the nucleophilic fluorination of a commercially available precursor, talose triflate. nih.govnih.gov The specific precursor used is 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-talopyranose. nih.gov The synthesis process involves a two-step reaction: first, a nucleophilic substitution with [¹⁸F]fluoride, and second, a basic hydrolysis step to remove the acetyl protecting groups. nih.govau.dk
Interactive Data Table: [¹⁸F]FDGal Synthesis via Talose Triflate
| Parameter | Details | Reference |
| Precursor | 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-talopyranose (Talose triflate) | nih.gov |
| Reaction Type | Nucleophilic [¹⁸F]fluorination followed by basic hydrolysis | nih.govau.dk |
| Catalyst | K[¹⁸F]/Kryptofix 2.2.2 (K2.2.2) | snmjournals.org |
| Overall Radiochemical Yield | ~4% (3.8 ± 1.2%) | nih.govsnmjournals.org |
| Fluorination Step Yield | 10% | snmjournals.org |
| Limiting Factors | Steric hindrance of precursor; High polarity of [¹⁸F]FTAGal intermediate | snmjournals.org |
Automation and Quality Control in Radiotracer Production for Research
The clinical viability of a radiotracer like [¹⁸F]FDGal heavily relies on the ability to automate its synthesis, which ensures consistent, reliable, and safe production in compliance with regulatory standards. researchgate.net The synthesis of [¹⁸F]FDGal from talose triflate has been successfully automated using commercial synthesizers, such as the GE TRACERlab MX module, which is also used for producing [¹⁸F]FDG. nih.govnih.govau.dk This automation is crucial for streamlining the manufacturing workflow for both pre-clinical and clinical research. researchgate.net
Quality control (QC) is an integral part of the production process, ensuring the final product is pure, sterile, and pyrogen-free before it can be used. nih.govnih.gov Fortunately, the established quality control methods for the widely used [¹⁸F]FDG are directly applicable to [¹⁸F]FDGal. nih.govnih.govau.dk These QC tests are often performed in an automated fashion using a dedicated quality control module (QCM). researchgate.net
Key quality control tests for [¹⁸F]FDGal include:
Radiochemical Purity and Identity: This is assessed to confirm that the radioactivity is attributed to the correct molecule. Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used. nih.gov For TLC analysis of [¹⁸F]FDG, a typical system uses a stationary phase of TLC-SG and a mobile phase of acetonitrile (B52724) and water (95:5 v/v), which can be adapted for [¹⁸F]FDGal. nih.gov A radiochemical purity of 98 ± 1% has been reported for automated [¹⁸F]FDGal synthesis. nih.govnih.gov
pH Determination: The pH of the final injectable solution is measured to ensure it is within a physiologically acceptable range. researchgate.net
Filter Membrane Integrity Test: As the final product is sterilized by filtration, this test provides indirect evidence of sterility, which is critical since the product is used before sterility test results are available. nih.gov
Residual Solvents: The product is tested for any remaining solvents (e.g., acetonitrile, ethanol) from the synthesis process. researchgate.net
Endotoxin Test: A sample is tested to ensure the absence of bacterial endotoxins. researchgate.net
Interactive Data Table: Quality Control Parameters for [¹⁸F]FDGal
| Quality Control Test | Method/Parameter | Specification/Typical Result | Reference |
| Radiochemical Purity | HPLC or TLC | 98 ± 1% | nih.govnih.govnih.gov |
| pH | pH Microelectrode | Physiologically acceptable range | researchgate.net |
| Filter Integrity | Bubble Point Test | Pass | researchgate.netnih.gov |
| Residual Solvents | HPLC | Within pharmacopeia limits | researchgate.net |
| Bacterial Endotoxins | LAL Test | Within pharmacopeia limits | researchgate.net |
The successful automation of synthesis and the application of rigorous, validated quality control procedures allow for the routine production of pure, no-carrier-added [¹⁸F]FDGal in quantities sufficient for clinical research investigations. nih.govnih.gov
Enzymatic Interactions and Glycosylation Modulation by 2 Deoxy 2 Fluoro D Galactopyranose
Inhibition of Protein N-Glycosylation
2-Deoxy-2-fluoro-D-galactopyranose (2-FDGal) is a potent inhibitor of protein N-glycosylation. Its effects have been observed in various cellular systems, where it disrupts the normal attachment of oligosaccharide chains to asparagine residues on proteins.
The inhibitory effect of 2-FDGal on N-glycosylation is concentration-dependent. In primary cultures of rat hepatocytes, 2-FDGal at a concentration of 1 mM or higher leads to the complete inhibition of N-glycosylation for glycoproteins such as alpha 1-antitrypsin and alpha 1-acid glycoprotein. nih.govportlandpress.com Similarly, in human monocytes, 2-FDGal at concentrations of 1 mM or 4 mM effectively blocks the N-glycosylation of alpha 1-antitrypsin and interleukin-6. nih.govportlandpress.com Studies on primary cultured rat hepatocytes have shown that 2-FDGal inhibits the N-glycosylation of both membrane (gp 120) and secretory glycoproteins (alpha 1-macroglobulin) in a manner dependent on its concentration, with complete inhibition occurring at 1 mM and above. nih.gov
Table 1: Concentration-Dependent Inhibition of N-Glycosylation by 2-FDGal
| Cellular System | Glycoprotein | 2-FDGal Concentration | Outcome |
|---|---|---|---|
| Rat Hepatocyte Primary Cultures | alpha 1-antitrypsin, alpha 1-acid glycoprotein | ≥ 1 mM | Complete inhibition of N-glycosylation. nih.govportlandpress.com |
| Human Monocytes | alpha 1-antitrypsin, interleukin-6 | 1 mM or 4 mM | Blocked N-glycosylation. nih.govportlandpress.com |
Research has highlighted the selective nature of 2-FDGal's inhibitory action. While it is a strong inhibitor of N-glycosylation, its effect on O-glycosylation is minimal. In human monocytes, even as 2-FDGal blocked the N-glycosylation of interleukin-6, the O-glycosylation of the same protein remained unaffected. nih.govportlandpress.com This specificity suggests that the mechanism of inhibition by 2-FDGal primarily targets the N-linked glycosylation pathway.
When compared to its non-fluorinated counterpart, 2-deoxy-D-galactose (dGal), 2-FDGal is a significantly more efficient inhibitor of protein N-glycosylation. nih.govresearchgate.net For instance, in rat hepatocytes, a 4 mM concentration of dGal only resulted in a slight impairment of N-glycosylation, whereas 1 mM of 2-FDGal caused complete inhibition. nih.govportlandpress.com Furthermore, in human monocytes, dGal showed no effect on protein N-glycosylation, in stark contrast to the potent inhibition observed with 2-FDGal. nih.govportlandpress.com
Table 2: Comparative Inhibition of N-Glycosylation
| Compound | Cellular System | Concentration | Effect on N-Glycosylation |
|---|---|---|---|
| This compound | Rat Hepatocytes | 1 mM | Complete Inhibition. nih.govportlandpress.com |
| 2-Deoxy-D-galactose | Rat Hepatocytes | 4 mM | Slight Impairment. nih.govportlandpress.com |
| This compound | Human Monocytes | 1 mM or 4 mM | Blocked. nih.govportlandpress.com |
| 2-Deoxy-D-galactose | Human Monocytes | Not specified | No Effect. nih.govportlandpress.com |
The mechanism by which 2-FDGal inhibits N-glycosylation involves its interference with the assembly of lipid-linked oligosaccharides (LLOs) in the dolichol cycle. nih.gov The dolichol cycle is a fundamental pathway where a core glycan is built on a dolichol phosphate (B84403) carrier before being transferred to the nascent polypeptide chain. 2-FDGal has been shown to reduce the incorporation of D-[2,6-3H]mannose into LLOs, which indicates a disruption in their synthesis. nih.gov This disruption is thought to occur because the fluorinated analogue, once metabolized, cannot be properly utilized or elongated in the assembly of the oligosaccharide chain. nih.govnih.gov
The inhibitory action of 2-FDGal is not due to a depletion of the cellular UTP pool, a common effect of some sugar analogues. nih.govportlandpress.comnih.gov Even when the UTP deficiency induced by 2-FDGal was prevented by the addition of uridine (B1682114), the inhibition of protein N-glycosylation persisted. nih.govportlandpress.comnih.gov This indicates that the primary mechanism of inhibition lies with the metabolites of 2-FDGal itself. nih.govportlandpress.comnih.gov Using 19F-NMR spectroscopy, the major metabolites in both hepatocytes and monocytes have been identified as 2-deoxy-2-fluoro-D-galactose 1-phosphate (dGalF-1-P), UDP-2-deoxy-2-fluoro-D-galactose (UDP-dGalF), and UDP-2-deoxy-2-fluoro-D-glucose (UDP-dGlcF). nih.govresearchgate.netnih.gov These metabolites are believed to interfere with the glycosyltransferases involved in the N-glycosylation pathway.
Substrate Activity and Enzyme Specificity
This compound can be metabolized by cells, indicating it acts as a substrate for certain enzymes in the galactose metabolic pathway. nih.govnih.gov Its metabolism in both rat hepatocytes and human peripheral blood monocytes has been confirmed. portlandpress.comnih.gov The identification of metabolites like 2-deoxy-2-fluoro-D-galactose 1-phosphate and UDP-2-deoxy-2-fluoro-D-galactose demonstrates that it is recognized and processed by enzymes such as galactokinase and UDP-galactose pyrophosphorylase. nih.govresearchgate.netnih.gov Furthermore, the formation of UDP-2-deoxy-2-fluoro-D-glucose suggests that the UDP-dGalF metabolite can be a substrate for UDP-galactose 4-epimerase. nih.govnih.gov
The fluorinated sugar analogue can also exhibit inhibitory actions based on enzyme specificity. For instance, UDP-2-deoxy-2-fluoro-D-galactose (UDP-2FGal) has been shown to be a competitive inhibitor of β-1,4-galactosyltransferase. researchgate.net This demonstrates that while it can be a substrate for some enzymes, its metabolites can act as inhibitors for others, highlighting the specificity of its interactions within the glycosylation machinery. In a broader context of fluorinated sugar analogues, 2'-deoxy-2'-fluorodisaccharides have been designed as mechanism-based glycosidase inhibitors that function by accumulating a stable 2-deoxy-2-fluoroglycosyl-enzyme intermediate, showcasing the aglycon specificity of this class of inhibitors. ubc.ca
Interactions with Galactokinase Leading to Phosphorylation
Galactokinase is a key enzyme in the Leloir pathway, responsible for the ATP-dependent phosphorylation of galactose at the C1 position to form galactose-1-phosphate. Studies have demonstrated that 2-deoxy-D-galactose can act as a substrate for human galactokinase. researchgate.net The enzyme catalyzes the phosphorylation of the hydroxyl group at the 1-position in the α-anomeric configuration. researchgate.net In rabbit renal cortical cells, the uptake of 2-deoxy-D-galactose is accompanied by the appearance of its phosphorylated form, identified as 2-deoxy-D-galactose 1-phosphate. nih.gov This phosphorylation is a critical step in the metabolic pathway of this analog. nih.gov Research has shown that in hepatocytes and monocytes, 2-deoxy-2-fluoro-D-galactose is metabolized, with 2-deoxy-2-fluoro-D-galactose 1-phosphate (dGalF-1-P) being one of the major identified metabolites. nih.govresearchgate.net
Substrate Properties for UDP-Galactopyranose Mutase
UDP-galactopyranose mutase (UGM) is a flavoenzyme that catalyzes the reversible conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf), a crucial precursor for the biosynthesis of galactofuranose-containing glycoconjugates in various pathogens. nih.govwikipedia.orgnih.gov The interaction of 2-deoxy-2-fluoro-D-galactose derivatives with UGM has been instrumental in elucidating its catalytic mechanism.
Studies with E. coli UGM have shown that UDP-2-deoxy-2-fluoro-D-galactofuranose (UDP-2F-Galf) can function as a substrate, albeit with a significantly reduced catalytic efficiency. The kcat value for this fluorinated substrate was found to be approximately 1000 times slower than that for the natural substrate, UDP-Galf. nih.gov This slow substrate behavior, rather than inhibition, provides evidence against a mechanism involving a discrete oxocarbenium ion intermediate, as the C2-fluoro substituent would be expected to strongly destabilize such a species. nih.gov The catalytic efficiency of an enzyme, often represented by the kcat/Km ratio, provides a measure of how efficiently an enzyme converts a substrate to a product. youtube.com
| Substrate | Enzyme Source | Km | kcat | Reference |
|---|---|---|---|---|
| UDP-2-deoxy-2-fluoro-D-galactofuranose | E. coli UGM | N/A | ~1000-fold slower than UDP-Galf | nih.gov |
The catalytic cycle of UGM involves significant conformational changes within the active site to accommodate the pyranose to furanose ring contraction. nih.gov The binding of substrates and their analogs can influence these conformational states. Studies with conformationally restricted analogs of UDP-galactose have provided evidence for a significant difference in the conformation of the mutase binding pocket depending on the redox state of the flavin cofactor. nih.gov The enzyme appears to switch between a low-affinity state for the furanose form when the flavin is reduced and a high-affinity state when it is in its native, oxidized state. nih.gov While the direct effect of this compound on this equilibrium is not explicitly detailed, its ability to act as a slow substrate suggests it can induce the necessary conformational changes for catalysis to proceed, albeit at a reduced rate. nih.gov
Influence on Glycosyltransferases (e.g., Inhibition of Galactosyltransferase)
Table 2: Inhibition of β-1,4-Galactosyltransferase by UDP-2-deoxy-2-fluoro-D-galactose
| Inhibitor | Enzyme | Inhibition Type | Ki (µM) | Reference |
|---|---|---|---|---|
| UDP-2-deoxy-2-fluoro-D-galactose (UDP-2FGal) | β-1,4-Galactosyltransferase | Competitive | 149 | researchgate.net |
Mechanism-Based Enzyme Inhibition by 2-Deoxy-2-fluoro-D-glycosyl Fluorides
A significant application of 2-deoxy-2-fluoro-sugars is in the design of mechanism-based inhibitors for glycosidases. These enzymes typically operate via a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate.
Trapping of Covalent Glycosyl-Enzyme Intermediates
2-Deoxy-2-fluoro-D-glycosyl fluorides represent a class of specific mechanism-based inhibitors for glycosidases. researchgate.netnih.gov The strategy behind their inhibitory action is the trapping of the covalent glycosyl-enzyme intermediate. researchgate.netnih.gov The presence of a good leaving group, the anomeric fluoride (B91410), facilitates the formation of this intermediate. ubc.ca However, the C2-fluoro substituent greatly destabilizes the subsequent transition state for hydrolysis of this intermediate, effectively trapping the enzyme in its covalently modified form. researchgate.netnih.govnih.gov This accumulation of the stable 2-deoxy-2-fluoroglycosyl-enzyme intermediate leads to the inactivation of the enzyme. ubc.ca This approach has been successfully used to identify the active-site nucleophile in numerous β-glycosidases through techniques like mass spectrometry and X-ray crystallography of the trapped complexes. nih.gov
Application in Glycosidase Mechanism Studies
This compound and its derivatives have emerged as invaluable tools for elucidating the catalytic mechanisms of glycosidases, particularly retaining β-galactosidases. Their utility stems from their ability to act as mechanism-based inhibitors, which allows for the trapping and characterization of a key catalytic intermediate.
The catalytic cycle of retaining glycosidases proceeds via a two-step, double-displacement mechanism. The first step involves the formation of a covalent glycosyl-enzyme intermediate with a nucleophilic residue in the enzyme's active site, accompanied by the release of the aglycone. The second step is the hydrolysis of this intermediate by an activated water molecule. Both steps proceed through transition states with significant oxocarbenium ion character at the anomeric carbon.
The introduction of a highly electronegative fluorine atom at the C-2 position of the galactose ring in this compound profoundly influences the rates of both the glycosylation and deglycosylation steps. nih.gov This substitution destabilizes the oxocarbenium ion-like transition states, thereby slowing down both the formation and the subsequent hydrolysis of the covalent intermediate. nih.gov
By employing a substrate with a sufficiently reactive leaving group, such as a fluoride in 2-deoxy-2-fluoro-D-glycosyl fluorides, the rate of formation of the covalent intermediate can be accelerated to a degree that it forms readily, while the rate of its hydrolysis remains extremely slow. nih.gov This kinetic imbalance leads to the accumulation of a stable 2-deoxy-2-fluorogalactosyl-enzyme intermediate, effectively trapping the enzyme in this state and leading to its time-dependent inactivation. nih.gov
This trapping of the catalytic intermediate has been instrumental in identifying the specific amino acid residue that acts as the catalytic nucleophile. For instance, by using 2,4-dinitrophenyl-2-deoxy-2-fluoro-β-D-galactopyranoside, a slow substrate, researchers have successfully trapped the glycosyl-enzyme intermediate of a β-galactosidase from family 35. researchgate.net Subsequent proteolysis of the inactivated enzyme and analysis of the resulting peptides allowed for the unambiguous identification of the catalytic nucleophile as a specific glutamic acid residue (Glu-268). researchgate.net This glutamic acid is highly conserved across this family of enzymes, underscoring its essential role in catalysis. researchgate.net
The specificity of these inhibitors is a key feature of their utility. Glycosidases are typically inactivated by the 2-deoxy-2-fluoro glycoside that corresponds to their natural substrate, demonstrating a high degree of specificity that mirrors the enzyme's own substrate preferences. nih.gov This specificity allows for the targeted study of individual glycosidases within a complex biological system.
The kinetic parameters of this inactivation process, such as the inactivation rate constant (kᵢ) and the inhibitor concentration that gives the half-maximal rate of inactivation (Kᵢ), provide quantitative insights into the efficiency of the inhibitor and the enzyme's affinity for it. While specific kinetic data for this compound with β-galactosidases are not detailed here, the table below illustrates the type of kinetic data obtained from studies with analogous 2-deoxy-2-fluoro glycosides and their target enzymes.
Table 1: Representative Kinetic Data for Glycosidase Inactivation by a 2-Deoxy-2-fluoro Sugar Derivative
| Enzyme | Inhibitor | kᵢ (min⁻¹) | Kᵢ (mM) |
|---|---|---|---|
| Agrobacterium faecalis β-glucosidase | 2'-deoxy-2'-fluorocellobiose | 0.018 | 20 |
Metabolic Studies and Pathways of 2 Deoxy 2 Fluoro D Galactopyranose
In Vitro Metabolic Profiling
In vitro studies, which are conducted in controlled laboratory settings outside of a living organism, have been crucial in elucidating the initial steps of 2-FDGal metabolism. These experiments often utilize systems like human liver microsomes, which contain many of the enzymes responsible for drug and compound metabolism. nih.govmdpi.com
Once inside a cell, 2-FDGal enters the Leloir pathway, the primary route for galactose metabolism. wikipedia.org The initial metabolic product identified is 2-deoxy-2-fluoro-D-galactose 1-phosphate. This is followed by the formation of UDP-2-deoxy-2-fluoro-D-galactose and subsequently UDP-2-deoxy-2-fluoro-D-glucose. The metabolism of 2-FDGal leads to the trapping of its metabolites within the cell, a key principle behind its use in imaging.
The first and committing step in the metabolism of 2-FDGal is its phosphorylation, a reaction catalyzed by the enzyme galactokinase (GALK). wikipedia.org This enzyme transfers a phosphate (B84403) group from ATP to 2-FDGal, forming 2-deoxy-2-fluoro-D-galactose 1-phosphate. wikipedia.orgresearchgate.net Human galactokinase is highly specific for α-D-galactose and its close analogs, including 2-deoxy-D-galactose. researchgate.net While bacterial galactokinases may have a broader substrate range, the human enzyme's ability to phosphorylate 2-FDGal is fundamental to its metabolic processing. wikipedia.org This initial phosphorylation is a critical event, as the resulting charged metabolite is unable to exit the cell, effectively trapping it for measurement or imaging.
Interactive Data Table: Key Metabolites of 2-FDGal
| Metabolite | Precursor | Key Enzyme Involved | Metabolic Pathway |
| 2-Deoxy-2-fluoro-D-galactose 1-phosphate | 2-Deoxy-2-fluoro-D-galactose | Galactokinase (GALK) | Leloir Pathway |
| UDP-2-Deoxy-2-fluoro-D-galactose | 2-Deoxy-2-fluoro-D-galactose 1-phosphate | UDP-glucose:galactose-1-phosphate uridylyltransferase (GALT) | Leloir Pathway |
| UDP-2-Deoxy-2-fluoro-D-glucose | UDP-2-Deoxy-2-fluoro-D-galactose | UDP-galactose 4'-epimerase (GALE) | Leloir Pathway |
Non-Human In Vivo Metabolic Investigations
Studies in animal models have provided essential insights into the behavior of 2-FDGal within a whole biological system.
Biodistribution studies in rats using ¹⁸F-labeled 2-FDGal have shown very high uptake and retention in the liver. nih.gov The concentration in the liver reaches a near-plateau of approximately 6.33% of the injected dose per gram of tissue at 30 minutes post-administration, remaining constant for up to 120 minutes. nih.gov This hepatic uptake is significantly reduced by the co-administration of D-galactose but is not affected by D-glucose, indicating a specific uptake mechanism related to galactose metabolism. nih.gov In contrast, tissues like the brain, white fat, and spleen show low uptake. nih.gov Similar patterns of high liver and kidney accumulation have been observed in short-term studies with pigs. nih.gov
The administration of 2-FDGal can lead to a dose-dependent accumulation of its phosphorylated metabolites in tissues, particularly the liver. This process can cause a phenomenon known as "uridylate diversion" or "phosphate trapping." The continuous phosphorylation of 2-FDGal consumes ATP and traps uridine (B1682114) phosphates in the form of UDP-2-deoxy-2-fluoro-D-galactose and UDP-2-deoxy-2-fluoro-D-glucose. This sequestration can lead to a significant decrease in the cellular pools of UMP, UDP-glucose, and UDP-galactose, which are vital for various cellular processes.
The fluorine-18 (B77423) isotope (¹⁸F) is a positron emitter, making ¹⁸F-labeled 2-deoxy-2-fluoro-D-galactose (¹⁸F-FDGal) an ideal tracer for PET imaging. nih.govacs.org In animal models, PET and gamma camera imaging with ¹⁸F-FDGal are used to non-invasively assess regional metabolic function, especially in the liver. nih.govnih.gov Imaging studies in rabbits have demonstrated remarkable uptake of the tracer in the liver, with a high liver-to-blood ratio. nih.gov This high uptake is reflective of active galactose metabolism. nih.gov Furthermore, in animal models of liver damage (e.g., induced by CCl4), the accumulation of ¹⁸F-FDGal is markedly reduced, demonstrating the tracer's utility in assessing the functional capacity of hepatocytes. nih.gov These preclinical imaging techniques are crucial for evaluating disease models and potential therapies before human trials. nih.govmdpi.com
Interactive Data Table: Tissue Distribution of ¹⁸F-FDGal in Rats
| Tissue | Uptake (% Dose/g at 30 min) | Factors Affecting Uptake | Reference |
| Liver | 6.33 | Reduced by D-galactose; Unaffected by D-glucose; Reduced in CCl4-damaged liver | nih.gov |
| Brain | Low | N/A | nih.gov |
| Spleen | Low | N/A | nih.gov |
Comparative Metabolism with Other Deoxyfluoro Sugars (e.g., 2-Deoxy-2-fluoro-D-glucose in Plants and Animals)
The metabolic fate of fluorinated sugars is of significant interest in biochemistry and medicine, particularly for applications in diagnostic imaging and as potential therapeutic agents. The metabolism of 2-deoxy-2-fluoro-D-galactopyranose (2-dF-Gal) shows distinct characteristics when compared to its glucose analog, 2-deoxy-2-fluoro-D-glucose (FDG), in both animal and plant systems.
Metabolism of this compound in Animals
In rodents, 2-deoxy-2-fluoro-D-galactose is primarily taken up and metabolized by the liver. nih.gov Following administration, it enters the galactose metabolic pathway. The initial and rapid step is its phosphorylation to 2-deoxy-2-fluoro-D-galactose-1-phosphate (dGalF-1-P). nih.gov This is followed by the formation of UDP-2-deoxy-2-fluoro-D-galactose (UDP-dGalF) and subsequently UDP-2-deoxy-2-fluoro-D-glucose. nih.gov The accumulation of these UDP-sugar derivatives leads to a diversion of uridylate and a significant decrease in hepatic UTP levels. nih.gov These metabolic steps suggest that 2-dF-Gal acts as a substrate for galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose 4'-epimerase. The high uptake and metabolic trapping in the liver make its radiolabeled form, 2-deoxy-2-[¹⁸F]fluoro-D-galactose, a useful tracer for assessing liver function and galactose metabolism via positron emission tomography (PET). nih.gov
Metabolism of 2-Deoxy-2-fluoro-D-glucose (FDG) in Animals
2-Deoxy-2-fluoro-D-glucose (FDG) is a well-known glucose analog used extensively in clinical oncology for PET imaging. frontiersin.orgacs.org Its metabolic behavior in animals is fundamentally different from that of 2-dF-Gal. FDG is transported into cells via glucose transporters (GLUTs). nih.gov Once inside the cell, it is phosphorylated by hexokinase to produce 2-deoxy-2-fluoro-D-glucose-6-phosphate (FDG-6-P). mdpi.comradiologykey.com However, due to the fluorine atom at the C-2 position, FDG-6-P is not a suitable substrate for the subsequent enzyme in glycolysis, phosphoglucose (B3042753) isomerase. radiologykey.com This leads to the metabolic trapping of FDG-6-P within the cell, with minimal further metabolism. nih.govsnmjournals.org The rate of accumulation of radiolabeled FDG reflects the rate of glucose uptake and phosphorylation, which is often elevated in metabolically active tissues like the brain, heart, and tumors. frontiersin.orgsnmjournals.org
Metabolism of 2-Deoxy-2-fluoro-D-glucose (FDG) in Plants
The metabolism of FDG in plants is considerably more complex than in animal cells. frontiersin.org While it was initially presumed to be similar to the metabolic trapping seen in animals, research in the model plant Arabidopsis thaliana has revealed a more extensive metabolic pathway. frontiersin.orgnih.gov After being taken up by plant cells, FDG is phosphorylated to FDG-6-phosphate. frontiersin.orgnih.gov However, unlike in animals, the metabolic process does not stop there. Further enzymatic conversions lead to the formation of several other metabolites. frontiersin.org Key identified end products of FDG metabolism in Arabidopsis thaliana include 2-deoxy-2-fluoro-gluconic acid, 2-deoxy-2-fluoro-maltose, and uridine-diphosphate-FDG (UDP-FDG). frontiersin.orgfrontiersin.org This indicates that pathways such as glycolysis and starch degradation are involved in its processing. frontiersin.org The formation of UDP-FDG suggests the involvement of enzymes in the nucleotide sugar pathway, and the presence of 2-deoxy-2-fluoro-maltose points towards activity of enzymes related to starch metabolism. frontiersin.org
Comparative Research Findings
The table below summarizes the key differences in the metabolic pathways and products of 2-dF-Gal and FDG in animals and plants based on detailed research findings.
| Feature | This compound (in Animals) | 2-Deoxy-2-fluoro-D-glucose (in Animals) | 2-Deoxy-2-fluoro-D-glucose (in Plants) |
| Primary Organ of Metabolism | Liver nih.govnih.gov | Widespread (Brain, Heart, Tumors) frontiersin.orgsnmjournals.org | Leaf Tissue frontiersin.org |
| Initial Metabolic Step | Phosphorylation by galactokinase to dGalF-1-P nih.gov | Phosphorylation by hexokinase to FDG-6-P mdpi.comradiologykey.com | Phosphorylation to FDG-6-P frontiersin.orgnih.gov |
| Metabolic Pathway | Galactose metabolism pathway nih.gov | Glycolysis (initial step only) nih.gov | Glycolysis, Starch Degradation, Nucleotide Sugar Pathway frontiersin.org |
| Metabolic Trapping | Yes, as UDP-derivatives nih.gov | Yes, as FDG-6-P radiologykey.com | Partial, with further metabolism frontiersin.org |
| Major Metabolites Identified | dGalF-1-P, UDP-dGalF, UDP-2-deoxy-2-fluoro-D-glucose nih.gov | FDG-6-P snmjournals.org | FDG-6-P, 2-deoxy-2-fluoro-gluconic acid, 2-deoxy-2-fluoro-maltose, UDP-FDG frontiersin.orgfrontiersin.org |
Molecular Recognition and Structural Impact of 2 Deoxy 2 Fluoro D Galactopyranose
Conformational Analysis of 2-Deoxy-2-fluoro-D-galactopyranose and its Derivatives
The conformation of a sugar is a critical determinant of its biological activity. The substitution of a hydroxyl group with fluorine can influence the delicate balance of steric and electronic effects that govern the sugar's three-dimensional shape.
Pyranose-Furanose Equilibrium in Solution
Monosaccharides in solution exist in an equilibrium between their open-chain and cyclic forms, which are typically five-membered (furanose) or six-membered (pyranose) rings. masterorganicchemistry.com For most sugars, this equilibrium can involve two pyranose forms (α and β anomers), two furanose forms, and the acyclic form. nih.gov The distribution of these forms is influenced by the solvent. cdnsciencepub.com For instance, while galactose exists almost entirely in the pyranose form in water, in dimethyl sulfoxide, the furanose form constitutes a significant portion of the equilibrium mixture. cdnsciencepub.com
A systematic study on the anomeric ratios of glucose, galactose, and their monodeoxyfluorinated counterparts revealed that deoxyfluorination does not cause a significant variation in these ratios. rsc.org Generally, the six-membered pyranose ring is the more stable and favored conformation for glucose and galactose. masterorganicchemistry.com However, the introduction of fluorine can subtly alter this equilibrium.
Influence of Fluorine on Stereochemical Properties and Hydrogen Bonding
The replacement of a hydroxyl group with a fluorine atom, a process known as deoxyfluorination, does not generally lead to significant distortions of the pyranose chair conformation. rsc.org However, this substitution does have notable stereoelectronic consequences. Fluorine is the most electronegative element, and its introduction into a sugar ring enhances the electron-withdrawing effect compared to a hydroxyl group. rsc.org This increased electronegativity can lead to a greater preference for the axial anomer due to a reduction in 1,3-diaxial repulsion. rsc.org
Protein-Carbohydrate Interactions
The specific recognition of carbohydrates by proteins is fundamental to many biological processes. nih.gov The introduction of fluorine into a sugar can modulate these interactions, providing a valuable tool for studying and engineering protein-carbohydrate binding.
Structural Basis of Binding to Glycan-Binding Proteins (e.g., Lectins, Arabinose Binding Protein)
Lectins are a class of proteins that exhibit high specificity for binding to particular sugar moieties. ehu.eus Galectins, for example, are a family of soluble lectins that bind to β-galactoside-containing glycans. unimib.itcas.cz The binding of D-galactose to specific lectins involves a network of hydrogen bonds between the sugar's hydroxyl groups and the protein's binding site. nih.gov For instance, studies on various galactose-specific lectins have shown that the C-2 hydroxyl group of galactose can act as both a hydrogen-bond donor and acceptor in its interaction with the protein. nih.gov
The L-arabinose-binding protein (ABP) from Escherichia coli is another well-studied system for carbohydrate recognition. nih.gov It has been shown to bind D-galactose and its deoxy derivatives. nih.gov The thermodynamics of this binding reveal that each hydroxyl group of galactose contributes significantly to the binding energy. nih.gov
Impact of Fluorination on Binding Affinity and Specificity
The replacement of a hydroxyl group with fluorine can have varied effects on binding affinity. In some cases, fluorination can lead to decreased binding. For example, fluorination at any position on the galactose ring of a glycan ligand resulted in reduced affinity for galectin-3. whiterose.ac.uk However, in other instances, fluorination can "switch on" affinity for a different protein. For example, a 6-fluorinated galactose derivative showed no affinity for galectin-3 but gained affinity for galectin-7. whiterose.ac.uk
The effect of fluorination is not always straightforward. In studies with the L-arabinose-binding protein, the higher affinity for 2-deoxygalactose compared to other deoxygalactose derivatives was attributed to differences in the solvation free energies of the free ligands rather than direct interactions in the binding site. nih.gov The introduction of fluorine can also lead to the incorporation of extra water molecules into the binding site, further complicating the interaction. rsc.org
Crystallographic Analysis of Fluorinated Sugar-Protein Complexes
X-ray crystallography provides detailed atomic-level insights into how fluorinated sugars interact with proteins. researchgate.net Crystal structures of protein-fluorinated carbohydrate complexes often reveal intermolecular hydrogen bonding contacts involving the fluorine atom. rsc.org
A key finding from crystallographic studies is that deoxyfluorination can sometimes lead to very similar ligand conformations compared to the natural sugar. rsc.org For instance, the crystal structure of a fluorinated trisaccharide showed that deoxyfluorination at the 2-position of galactose resulted in a conformation very similar to that of the non-fluorinated counterpart. rsc.org
Applications of 2 Deoxy 2 Fluoro D Galactopyranose As Biochemical Probes in Research
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy
Fluorine-19 (¹⁹F) is an ideal nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, high sensitivity, and a wide range of chemical shifts that are highly sensitive to the local chemical environment. huji.ac.ilwikipedia.orgbiophysics.org These characteristics make ¹⁹F-NMR a powerful tool for detecting and identifying fluorine-containing compounds, such as 2-deoxy-2-fluoro-D-galactopyranose, and their metabolites within complex biological systems. wikipedia.orgbiophysics.orgnih.gov
This compound (2-FDGal) provides a unique opportunity for non-invasive metabolic studies using ¹⁹F-NMR spectroscopy. nih.gov Once introduced into a biological system, 2-FDGal is recognized by enzymes in the galactose metabolic pathway. Its subsequent conversion into various metabolites can be tracked in real-time by monitoring the appearance of new signals in the ¹⁹F-NMR spectrum. Each metabolite, having a unique chemical environment for the fluorine atom, produces a distinct and identifiable signal. nih.govnih.gov
Research in animal models, such as mice, has demonstrated that 2-FDGal is metabolized in vivo. nih.govnih.gov The metabolism of this compound and its analogs, like 2-deoxy-2-fluoro-D-glucose (FDG), has been studied extensively. nih.govnih.gov These studies have successfully identified several phosphorylated and nucleotide-activated sugar derivatives. nih.govresearchgate.net The metabolic fate of 2-FDGal is expected to follow the Leloir pathway for galactose metabolism, leading to the formation of key intermediates.
Key metabolites that can be monitored include:
2-deoxy-2-fluoro-D-galactose-1-phosphate: The product of galactokinase-mediated phosphorylation.
UDP-2-deoxy-2-fluoro-D-galactose: Formed by the action of galactose-1-phosphate uridylyltransferase, this is a crucial intermediate for entry into glycosylation pathways. nih.gov
UDP-2-deoxy-2-fluoro-D-glucose: The product of epimerization from UDP-2-deoxy-2-fluoro-D-galactose.
The ability to resolve and quantify these fluorinated metabolites provides a dynamic window into the flux through the galactose metabolic pathway in both living organisms and cell cultures. nih.govnih.gov
Table 1: Potential Metabolites of this compound Identified via ¹⁹F-NMR
| Metabolite | Metabolic Pathway Step | Significance in Monitoring | Supporting Evidence/Analogy |
|---|---|---|---|
| 2-deoxy-2-fluoro-D-galactose-1-phosphate | Phosphorylation by Galactokinase | Indicates initial uptake and metabolic trapping. | Analogous to FDG-6-Phosphate formation. researchgate.net |
| UDP-2-deoxy-2-fluoro-D-galactose | Formation via Gal-1-P Uridylyltransferase | Represents commitment to further metabolism and glycosylation. nih.gov | Directly discussed for dGalF. nih.gov Analogous to UDP-FDG. researchgate.net |
| UDP-2-deoxy-2-fluoro-D-glucose | Epimerization via UDP-Galactose-4-epimerase | Shows interplay between galactose and glucose pathways. | Analogous to the epimerization of FDG to FDM. nih.govnih.gov |
Lectins are proteins that bind specifically to carbohydrates and are crucial for many cell recognition and communication processes. nih.gov The substitution of a hydroxyl group with fluorine in a sugar molecule, such as in this compound, is a powerful technique for studying the hydrogen-bonding patterns involved in these sugar-lectin interactions. rsc.orgnih.gov Since the fluorine atom is a weak hydrogen bond acceptor and cannot act as a donor, its strategic placement can help elucidate the specific roles of individual hydroxyl groups in the binding process. rsc.orgnih.gov
Studies using a variety of galactose-specific lectins have demonstrated the utility of this approach. nih.gov For example, research has shown that the C-2 hydroxyl group of galactose is involved in weak interactions as a hydrogen-bond acceptor with certain lectins. nih.gov In other cases, it acts as a hydrogen-bond donor. nih.gov By comparing the binding affinity of 2-FDGal with that of natural galactose, researchers can infer the importance and nature of the hydrogen bond at the C-2 position for a given lectin. nih.govrsc.org
¹⁹F-NMR spectroscopy is also used to directly observe the binding event. acs.org When a fluorinated sugar like 2-FDGal binds to a large protein like a lectin, the ¹⁹F-NMR signal corresponding to the sugar can change significantly, often showing a reduction in intensity or a shift in its resonance frequency. acs.org This provides a clear and sensitive method for screening libraries of fluorinated sugars to identify which ones bind to a specific lectin and for quantifying the strength of these interactions. rsc.orgacs.org
Table 2: Application of 2-Deoxy-2-fluoro-D-galactose in Studying Lectin Interactions
| Lectin Target | Observation with 2-FDGal | Interpretation of Finding | Reference |
|---|---|---|---|
| Erythrina indica (EIL) & Erythrina arborescens (EAL) | Weak interaction observed at the C-2 position. | The C-2 hydroxyl group of galactose acts as a hydrogen-bond acceptor with uncharged groups on the lectins. | nih.gov |
| Bandeiraea simplicifolia (BSL-I) | Strong hydrogen bond interaction noted at the C-2 position. | The C-2 hydroxyl group of galactose serves as a crucial hydrogen-bond donor to a charged group on the lectin. | nih.gov |
| Pseudomonas aeruginosa Lectin A (LecA) | Binding affinity is reduced approximately 3-fold compared to the parent galactoside. | The C-2 hydroxyl group contributes significantly to the binding energy, likely through a key hydrogen bond. | rsc.org |
| Macrophage Galactose Lectin (MGL) | The ¹⁹F NMR signal is clearly reduced in the presence of the lectin. | Demonstrates direct binding of 2-FDGal to the lectin's active site. | acs.org |
Positron Emission Tomography (PET) Imaging Probes in Preclinical Research Models
By labeling this compound with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]), the compound is transformed into a radiotracer, [¹⁸F]2-deoxy-2-fluoro-D-galactose ([¹⁸F]FDGal), for Positron Emission Tomography (PET) imaging. nih.gov PET is a highly sensitive molecular imaging technique that allows for the non-invasive, three-dimensional visualization and quantification of metabolic processes in vivo. youtube.com [¹⁸F]FDGal has been developed specifically as a tracer for imaging galactose metabolism. nih.gov
[¹⁸F]FDGal has proven to be a valuable probe for assessing liver function in preclinical animal models. nih.gov The liver is the primary site of galactose metabolism, and studies in rats and rabbits have shown that [¹⁸F]FDGal is avidly taken up and trapped within hepatocytes. nih.govnih.gov This uptake is so significant that the concentration of the tracer in the liver reaches a high plateau shortly after administration and remains constant for an extended period. nih.gov
Crucially, this high uptake can be competitively inhibited by the co-administration of a large amount of natural D-galactose, but not by D-glucose, confirming that the tracer utilizes the specific galactose transport and metabolic pathways. nih.gov Furthermore, in animal models with chemically induced liver damage, the uptake of [¹⁸F]FDGal is markedly reduced, demonstrating the tracer's ability to reflect the metabolic capacity and health of the liver. nih.gov These characteristics make [¹⁸F]FDGal a promising tool for preclinical research into liver diseases and function. nih.govmedsci.cnresearchgate.net
Table 3: Preclinical PET Imaging Findings with [¹⁸F]2-FDGal in Animal Models
| Animal Model | Tissue of Interest | Key Finding | Significance | Reference |
|---|---|---|---|---|
| Rat | Liver | Very high tracer uptake, reaching a plateau at 6.33% dose/g by 30 minutes. | Demonstrates high specificity and metabolic trapping in healthy liver tissue. | nih.gov |
| Rat | Liver | Uptake was significantly reduced by co-administration of D-galactose, but not D-glucose. | Confirms the tracer follows the specific galactose metabolic pathway. | nih.gov |
| Rat | Liver (CCl₄-damaged) | Tracer concentration was much lower in the damaged liver compared to healthy liver. | Shows potential for quantifying the extent of liver metabolic dysfunction. | nih.gov |
| Rabbit | Liver | Positron imaging showed remarkable uptake with a high liver-to-blood ratio. | Validates the tracer's utility for high-contrast imaging of hepatic function. | nih.gov |
The fundamental principle behind the use of [¹⁸F]FDGal as a PET tracer is its ability to trace cellular uptake and the initial, rate-limiting step of metabolism: phosphorylation. nih.gov Like D-galactose, [¹⁸F]FDGal is transported into cells via specific transporters. Once inside, it is phosphorylated by galactokinase to form [¹⁸F]2-deoxy-2-fluoro-D-galactose-1-phosphate. This phosphorylated form is charged and cannot easily exit the cell, a phenomenon known as metabolic trapping. nih.govnih.gov
The accumulation of radioactivity measured by the PET scanner is therefore proportional to the rate of cellular uptake and phosphorylation of the tracer. nih.gov This allows researchers to use [¹⁸F]FDGal in various research systems, from cell cultures to whole animal models, to investigate the dynamics of galactose transport and phosphorylation under different physiological or pathological conditions. This provides a quantitative measure of the metabolic activity of the galactose pathway in specific tissues or cell types. nih.gov
Tools for Glycosylation Pathway Engineering
Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a critical post-translational modification that affects protein folding, stability, and function. nih.gov Fluorinated sugar analogs, including 2-deoxy-2-fluoro-D-galactose (dGalF), can serve as powerful tools for manipulating and studying these complex pathways. nih.gov
Research using primary cultured rat hepatocytes has shown that dGalF can act as an inhibitor of protein N-glycosylation. nih.govsciencegate.app When added to the culture medium, dGalF effectively inhibited the glycosylation of both membrane and secretory glycoproteins in a concentration-dependent manner. nih.gov The mechanism of this inhibition involves interference with the assembly of lipid-linked oligosaccharides within the dolichol cycle, a foundational pathway for the synthesis of N-linked glycans. nih.gov By disrupting this process, dGalF can be used by researchers to study the consequences of altered glycosylation on protein function and cellular physiology, effectively "engineering" the glycosylation state of proteins in a controlled experimental setting.
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| 2-FDGal / dGalF | This compound |
| [¹⁸F]FDGal | [¹⁸F]2-deoxy-2-fluoro-D-galactose |
| FDG / dGlcF | 2-deoxy-2-fluoro-D-glucose |
| UDP | Uridine (B1682114) diphosphate (B83284) |
| UDP-2-deoxy-2-fluoro-D-galactose | Uridine diphosphate 2-deoxy-2-fluoro-D-galactose |
| UDP-2-deoxy-2-fluoro-D-glucose | Uridine diphosphate 2-deoxy-2-fluoro-D-glucose |
| CCl₄ | Carbon tetrachloride |
Controlling Protein Glycoforms in Recombinant Expression Systems
This compound (2F-Gal) serves as a valuable tool for manipulating the glycosylation patterns of proteins produced in recombinant expression systems. Its primary mechanism of action involves the inhibition of N-linked glycosylation, a critical post-translational modification that attaches oligosaccharide chains (glycans) to asparagine residues of proteins.
In primary cultures of rat hepatocytes, the addition of 2-deoxy-2-fluoro-D-galactose (dGalF) to the culture medium resulted in a concentration-dependent inhibition of N-glycosylation of both membrane-bound and secreted glycoproteins. nih.gov Complete inhibition was observed at concentrations of 1 mM and higher. nih.gov This effect is attributed to the interference of dGalF with the assembly of lipid-linked oligosaccharides in the dolichol cycle, a key pathway in the synthesis of N-glycans. nih.gov Specifically, dGalF reduces the incorporation of D-mannose into these lipid-linked precursors. nih.gov
Further studies in rat hepatocyte primary cultures and human monocytes have corroborated these findings. In hepatocytes, dGalF at a concentration of 1 mM or higher completely inhibited the N-glycosylation of glycoproteins such as alpha 1-antitrypsin and alpha 1-acid glycoprotein. nih.gov Similarly, in human monocytes, dGalF at concentrations of 1 mM or 4 mM blocked the N-glycosylation of alpha 1-antitrypsin and interleukin-6. nih.gov Notably, the O-glycosylation of interleukin-6 remained unaffected, highlighting the specificity of dGalF's inhibitory action towards N-linked glycosylation. nih.gov
The inhibitory effect of dGalF on N-glycosylation is not a consequence of UTP depletion, a potential side effect of its metabolism. nih.gov Even when UTP levels were maintained by the addition of uridine, the inhibition of protein N-glycosylation by dGalF persisted. nih.gov Instead, the inhibitory action is attributed to the metabolic products of dGalF, namely 2-deoxy-2-fluoro-D-galactose 1-phosphate (dGalF-1-P), UDP-dGalF, and UDP-dGlcF. nih.gov
| System | Glycoprotein(s) Studied | Concentration of 2F-Gal | Observed Effect |
| Primary Rat Hepatocytes | Membrane (gp 120) and Secretory Glycoproteins (alpha 1-macroglobulin) | 1 mM and above | Complete inhibition of N-glycosylation. nih.gov |
| Primary Rat Hepatocytes | Alpha 1-antitrypsin, Alpha 1-acid glycoprotein | 1 mM or higher | Complete inhibition of N-glycosylation. nih.gov |
| Human Monocytes | Alpha 1-antitrypsin, Interleukin-6 | 1 mM or 4 mM | Blocked N-glycosylation. nih.gov |
| Human Monocytes | Interleukin-6 | 1 mM or 4 mM | O-glycosylation remained unaffected. nih.gov |
Studying Biosynthesis of Complex Glycans and Glycoconjugates
The metabolic pathway of this compound allows it to serve as a probe for investigating the biosynthesis of complex glycans and glycoconjugates. Upon entering cells, 2F-Gal is metabolized into key intermediates, including 2-deoxy-2-fluoro-D-galactose 1-phosphate (dGalF-1-P), UDP-2-deoxy-2-fluoro-D-galactose (UDP-dGalF), and UDP-2-deoxy-2-fluoro-D-glucose (UDP-dGlcF). nih.gov The formation of these fluorinated sugar nucleotides makes 2F-Gal a valuable tool for several reasons.
The presence of the fluorine atom at the C-2 position of the galactose ring alters the chemical properties of the sugar, allowing it to act as an inhibitor of specific enzymes involved in glycan biosynthesis. As previously discussed, dGalF is a more potent inhibitor of protein N-glycosylation than its non-fluorinated counterpart, 2-deoxy-D-galactose (dGal). nih.gov In comparative studies, 4 mM dGal only slightly impaired N-glycosylation in hepatocytes, whereas 1 mM dGalF led to complete inhibition. nih.gov In monocytes, dGal had no discernible effect on protein N-glycosylation, further emphasizing the enhanced inhibitory capacity of the fluorinated analog. nih.gov
This potent and specific inhibition allows researchers to dissect the roles of particular glycosylation pathways in cellular processes. By selectively blocking N-glycosylation with 2F-Gal, scientists can study the functional consequences of the absence of these glycans on protein folding, trafficking, and biological activity.
Future Directions in 2 Deoxy 2 Fluoro D Galactopyranose Research
Development of Novel and Efficient Synthetic Strategies
The synthesis of fluorinated carbohydrates like 2-deoxy-2-fluoro-D-galactopyranose remains a challenging endeavor. Current methods for preparing deoxy-fluoro carbohydrates can be broadly categorized into nucleophilic and electrophilic approaches. While nucleophilic strategies are generally favored for synthesizing 3-, 4-, and 6-deoxy-fluoro compounds, 2-deoxy-2-fluoro derivatives are typically obtained through the electrophilic addition to the double bond of glycals. rsc.org
Future efforts will likely focus on developing more efficient and stereoselective synthetic routes. This includes the optimization of existing methods and the exploration of entirely new synthetic paradigms. For instance, chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, hold promise for producing 2F-Gal and its derivatives with high purity and yield. An example of this is the chemoenzymatic preparation of Uridine (B1682114) 5'-diphospho-(2-deoxy-2-fluoro)galactose (UDP-2FGal).
Furthermore, the development of synthetic strategies that allow for the introduction of other functionalities onto the 2F-Gal scaffold will be crucial for creating novel molecular probes and potential therapeutics. This could involve the synthesis of derivatives with reporter tags for imaging or with reactive groups for covalent labeling of target enzymes.
Advanced Spectroscopic Applications for Real-Time Glycobiological Monitoring
The presence of the fluorine atom in this compound provides a unique spectroscopic handle for non-invasive monitoring of its metabolic fate and effects on cellular processes. The use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has already been demonstrated to study the metabolism of 2F-Gal in vivo. nih.govnih.gov Future advancements in NMR technology, such as higher field strengths and more sensitive probes, will enable real-time, in-cell monitoring of 2F-Gal uptake and metabolism with high temporal and spatial resolution. researchgate.net This will provide unprecedented insights into the dynamics of galactosylation pathways in living systems.
Moreover, the synthesis of 2F-Gal labeled with the positron-emitting isotope ¹⁸F ([¹⁸F]2F-Gal) would allow for its use in Positron Emission Tomography (PET) imaging. nih.gov This technique, widely used in clinical diagnostics with the glucose analog [¹⁸F]2-deoxy-2-fluoro-D-glucose ([¹⁸F]FDG), could be adapted to visualize and quantify galactose metabolism in vivo. frontiersin.orgnih.govacs.org This would have significant implications for studying diseases associated with altered galactose metabolism and for monitoring the efficacy of therapies targeting these pathways.
Elucidation of Broader Biological Impacts Beyond Glycosylation Pathways
While the primary known biological effect of this compound is the inhibition of N-glycosylation, its structural similarity to D-galactose suggests that it may have broader impacts on cellular metabolism and signaling. portlandpress.comresearchgate.net Future research will likely focus on uncovering these off-target effects to gain a more comprehensive understanding of its mechanism of action.
Studies on the related compound 2-deoxy-D-glucose (2-DG) have revealed that its anti-proliferative effects are not solely due to the inhibition of glycosylation but also involve the induction of endoplasmic reticulum (ER) stress and the modulation of autophagy. mdpi.comnih.gov It is plausible that 2F-Gal exerts similar effects. Investigating the impact of 2F-Gal on these fundamental cellular processes could reveal new therapeutic avenues for diseases such as cancer, where cells often exhibit altered metabolic states. nih.gov Furthermore, exploring the effects of 2F-Gal on metabolic pathways beyond glycosylation, such as glycolysis and the pentose phosphate (B84403) pathway, will be crucial.
Rational Design of Highly Selective Glycoenzyme Inhibitors
The ability of this compound to act as a mechanism-based inhibitor of certain glycoenzymes provides a foundation for the rational design of more potent and selective inhibitors. The mechanism of inhibition often involves the formation of a stable 2-deoxy-2-fluoroglycosyl-enzyme intermediate, which effectively traps the enzyme in an inactive state. nih.gov
Future research in this area will focus on leveraging this mechanism to develop inhibitors with high specificity for particular glycosyltransferases or glycosidases. This will involve detailed structural and mechanistic studies of enzyme-inhibitor complexes to guide the design of new 2F-Gal derivatives with modified aglycone moieties or other structural alterations. The goal is to create a toolbox of highly selective inhibitors that can be used to dissect the roles of individual glycoenzymes in complex biological processes and to serve as potential therapeutic agents for diseases characterized by aberrant glycosylation.
Integration into Multi-Omics Approaches for Comprehensive Glycobiology Studies
The complexity of the cellular glycome and its intricate interplay with other biological processes necessitate a systems-level approach for a comprehensive understanding. Future research will increasingly integrate this compound into multi-omics workflows, combining genomics, transcriptomics, proteomics, and metabolomics.
One promising approach is the use of 2F-Gal analogs modified with bioorthogonal chemical reporters, such as azides or alkynes. These modified sugars can be metabolically incorporated into glycans, allowing for their subsequent visualization and identification using proteomic techniques. nih.gov This metabolic labeling strategy, which has been successfully applied with other sugar analogs, can provide a global snapshot of the glycoproteins affected by 2F-Gal treatment. nih.govcreative-proteomics.comliverpool.ac.ukspringernature.com
By combining these targeted glycoproteomic approaches with global analyses of the transcriptome, proteome, and metabolome, researchers can build comprehensive models of the cellular response to perturbations in galactosylation. This will enable the identification of novel downstream signaling pathways and cellular processes regulated by glycosylation and will provide a deeper understanding of the multifaceted roles of glycans in health and disease. nih.gov
Q & A
Q. What experimental evidence supports the dual role of this compound as both a glycosyl donor and acceptor in oligosaccharide assembly?
- In branched hexasaccharides, the compound acts as a donor in (1→3)-linkages via trichloroacetimidate activation and as an acceptor in (1→4)-linkages by leveraging C4 hydroxyl reactivity. MALDI-TOF MS and 2D NMR confirm regiospecific incorporation in synthetic glycans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
